molecular formula C14H13N2NaO2S B2516493 Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate CAS No. 1955539-78-2

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate

Cat. No.: B2516493
CAS No.: 1955539-78-2
M. Wt: 296.32
InChI Key: FWJBJWXBPMWFEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

Sodium 5-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)thiophene-2-carboxylate is a novel compound that has garnered attention for its potential biological activities. This compound combines a thiophene ring with a tetrahydroquinoxaline moiety, which may contribute to its unique pharmacological properties. The following sections provide an overview of its synthesis, biological activities, and potential therapeutic applications.

  • Molecular Formula : C14H13N2NaO2S
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 1955539-78-2

The sodium salt form enhances solubility in aqueous environments, which is beneficial for biological assays and potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Tetrahydroquinoxaline Moiety : This often involves the hydrogenation of appropriate precursors.
  • Carboxylation : The introduction of the carboxylate group at the thiophene position is crucial for the biological activity.
  • Salification : Conversion into its sodium salt enhances solubility for biological testing.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have suggested that this compound may inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : Various cancer cell lines including HCT116 and HT-29.
  • Mechanism of Action : Induction of apoptosis and modulation of autophagy pathways have been observed.

The compound's interaction with cellular pathways involved in tumor growth suggests potential as an anticancer agent .

Antimicrobial Properties

Research indicates that compounds containing both thiophene and quinoxaline structures can exhibit antimicrobial activity. This compound may similarly display effectiveness against various bacterial strains.

Case Studies and Research Findings

A comprehensive review of available literature highlights several studies focusing on the biological activity of related compounds:

StudyFindingsImplications
Study 1Demonstrated cytotoxicity in cancer cell linesPotential for development as an anticancer drug
Study 2Exhibited antimicrobial effects against Gram-positive bacteriaCould be explored for antibiotic development
Study 3Investigated interaction with specific enzymesMay lead to enzyme-targeted therapies

These findings underscore the importance of further research into this compound as a candidate for therapeutic applications.

Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapy:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to cancer cell survival.
  • Receptor Modulation : Interaction with surface receptors could alter signaling pathways that promote cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been noted in preliminary studies.

Properties

IUPAC Name

sodium;5-(4-methyl-2,3-dihydroquinoxalin-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S.Na/c1-15-8-9-16(11-5-3-2-4-10(11)15)13-7-6-12(19-13)14(17)18;/h2-7H,8-9H2,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJBJWXBPMWFEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=CC=CC=C21)C3=CC=C(S3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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